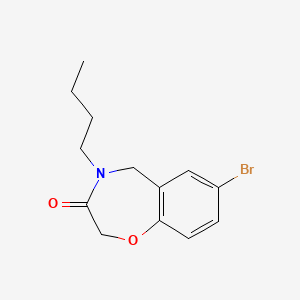
7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a chemical compound that belongs to the family of benzoxazepines. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, depression, and schizophrenia.
作用機序
GYKI-52466 is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound binds to a specific site on the receptor, known as the allosteric site, and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor function and the modulation of the glutamatergic neurotransmission.
Biochemical and Physiological Effects
GYKI-52466 has been shown to have several biochemical and physiological effects in the central nervous system. The compound has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes, including protein kinase C and nitric oxide synthase. In addition, GYKI-52466 has been shown to have neuroprotective properties by reducing the damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
GYKI-52466 has several advantages for lab experiments, including its high potency and selectivity for the ionotropic glutamate receptor. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for studying the glutamatergic neurotransmission. However, GYKI-52466 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when using the compound in experiments, and appropriate controls should be included to ensure the validity of the results.
将来の方向性
There are several future directions for the study of GYKI-52466 and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms of the compound's action on the glutamate receptor and its downstream signaling pathways. Another direction is to explore the potential of GYKI-52466 as a therapeutic agent in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. In addition, the development of more potent and selective antagonists of the glutamate receptor may provide new insights into the pathophysiology of these disorders and lead to the development of novel treatments.
合成法
The synthesis of GYKI-52466 involves several steps, starting from the reaction of 4-bromoaniline with butyl magnesium bromide to yield 4-bromo-N-butylaniline. This intermediate is then reacted with ethyl chloroformate to form 4-bromo-N-butyl-N-ethoxycarbonylaniline, which is further reacted with hydroxylamine to form 4-bromo-N-butyl-N-ethoxycarbonylbenzohydroxamic acid. The final step involves the cyclization of this intermediate with phosphorous oxychloride to yield GYKI-52466.
科学的研究の応用
GYKI-52466 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In epilepsy, the compound has been shown to have anticonvulsant properties by blocking the AMPA receptor, which is involved in the generation and propagation of seizures. In depression, GYKI-52466 has been shown to have antidepressant properties by modulating the glutamatergic system, which is involved in the regulation of mood and emotion. In schizophrenia, the compound has been shown to have antipsychotic properties by blocking the NMDA receptor, which is involved in the pathophysiology of the disease.
特性
IUPAC Name |
7-bromo-4-butyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-3-6-15-8-10-7-11(14)4-5-12(10)17-9-13(15)16/h4-5,7H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYHWQKLFXNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C=CC(=C2)Br)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)
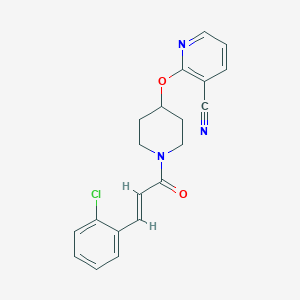
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2642848.png)
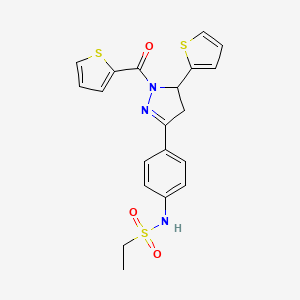


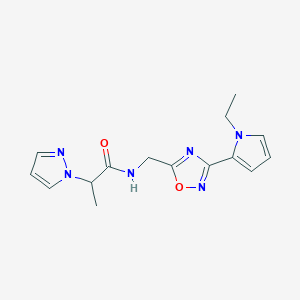
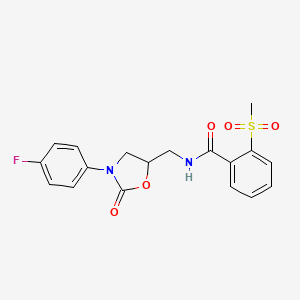
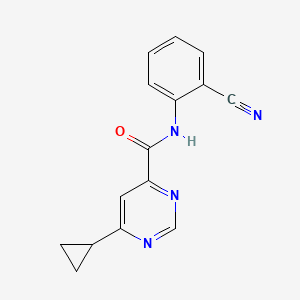

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)
